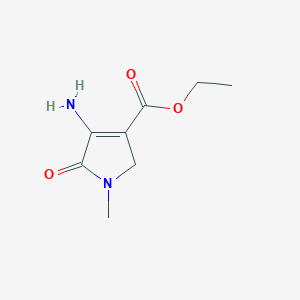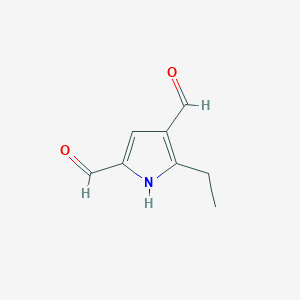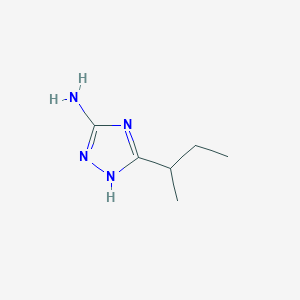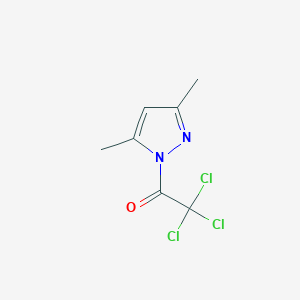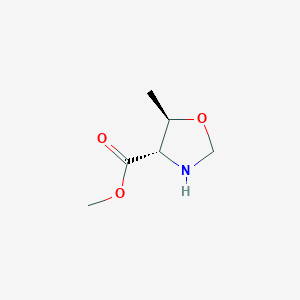
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are of significant interest due to their diverse applications in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For example, the reaction of (S)-2-amino-1-butanol with methyl glyoxylate under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the oxazolidine ring.
Wissenschaftliche Forschungsanwendungen
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Oxazolidine derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,5R)-Methyl 5-phenyl-2-oxazolidinone: Another oxazolidine derivative with similar structural features but different substituents.
(4R,5S)-Methyl 5-phenyl-2-oxazolidinone: A stereoisomer with different spatial arrangement of atoms.
1,3,4-Oxadiazole derivatives: Compounds with a similar heterocyclic structure but different ring composition.
Uniqueness
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective processes.
Eigenschaften
CAS-Nummer |
368424-95-7 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
methyl (4S,5R)-5-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7-3-10-4/h4-5,7H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
KFGDXZWJFGKGIF-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](NCO1)C(=O)OC |
Kanonische SMILES |
CC1C(NCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
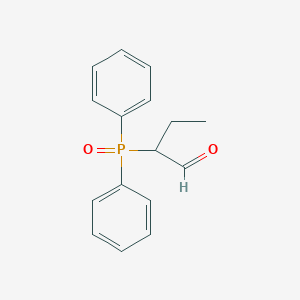
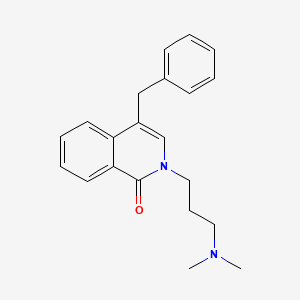
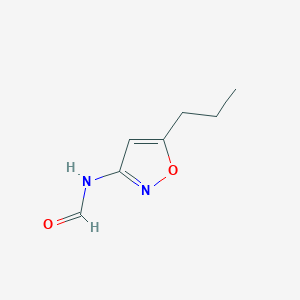
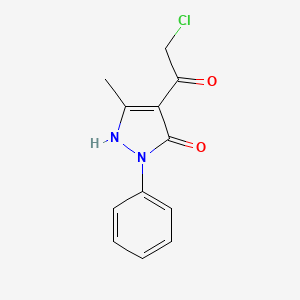

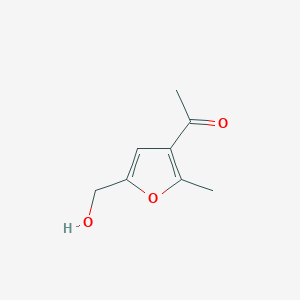
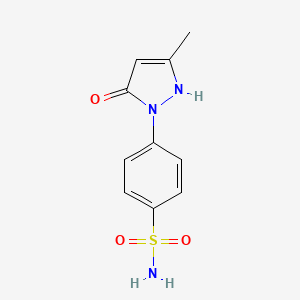
![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
